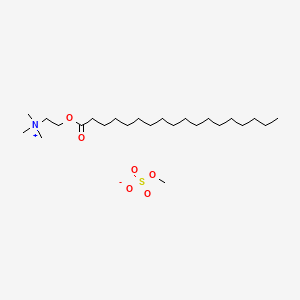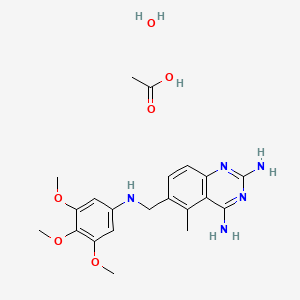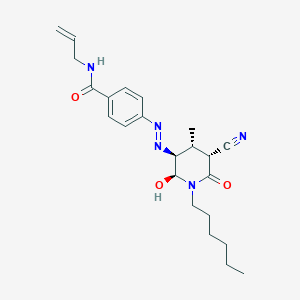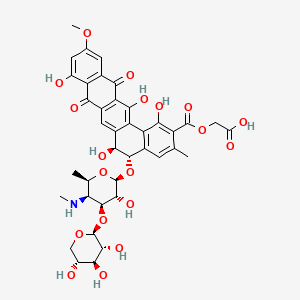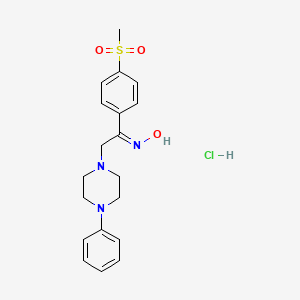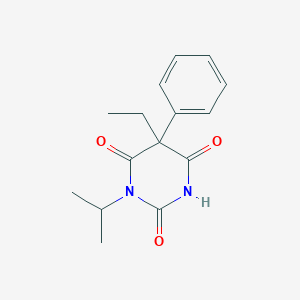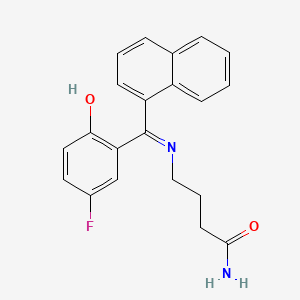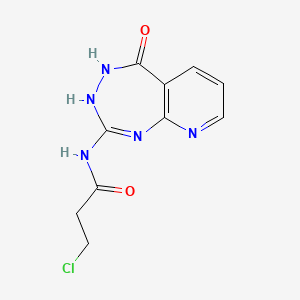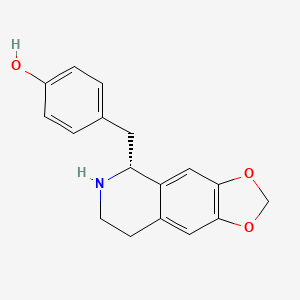
Norcinnamolaurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norcinnamolaurine is a benzylisoquinoline alkaloid found in the bark of certain species of the genus Cinnamomum It is structurally characterized by the presence of a tetrahydroisoquinoline core with a methylenedioxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Norcinnamolaurine can be synthesized through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with tetrahydroisoquinoline under acidic conditions, followed by cyclization and reduction steps . The reaction typically requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as hydrodistillation and supercritical fluid extraction are employed to isolate and purify the compound from natural sources .
Analyse Des Réactions Chimiques
Types of Reactions: Norcinnamolaurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzylisoquinoline compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of norcinnamolaurine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects . Further research is needed to fully elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Norcinnamolaurine is structurally similar to other benzylisoquinoline alkaloids such as:
Cinnamolaurine: Shares a similar core structure but differs in the configuration of certain functional groups.
Reticuline: Another benzylisoquinoline alkaloid with a similar biosynthetic pathway.
Corydine: An aporphine alkaloid with a related structure but different pharmacological properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a methylenedioxyphenyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
34168-00-8 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4-[[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenol |
InChI |
InChI=1S/C17H17NO3/c19-13-3-1-11(2-4-13)7-15-14-9-17-16(20-10-21-17)8-12(14)5-6-18-15/h1-4,8-9,15,18-19H,5-7,10H2/t15-/m1/s1 |
Clé InChI |
IZZKMFBIJVLUFA-OAHLLOKOSA-N |
SMILES isomérique |
C1CN[C@@H](C2=CC3=C(C=C21)OCO3)CC4=CC=C(C=C4)O |
SMILES canonique |
C1CNC(C2=CC3=C(C=C21)OCO3)CC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



